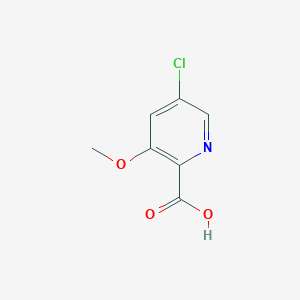
5-Chloro-3-methoxy-pyridine-2-carboxylic acid
Overview
Description
5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256789-21-5 . It has a molecular weight of 187.58 and its IUPAC name is 5-chloro-3-methoxy-2-pyridinecarboxylic acid . It is a yellow solid and is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6ClNO3 . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-5-2-4 (8)3-9-6 (5)7 (10)11/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
This compound is a yellow solid . It is stored at a temperature between 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activity
One notable application of pyridine derivatives involves their synthesis for the investigation of antimicrobial activity. Research has shown that various pyridine derivatives, including those structurally related to 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, exhibit variable and modest activity against strains of bacteria and fungi. These findings are significant for the development of new antimicrobial agents and contribute to the understanding of the chemical's potential in medical research (Patel, Agravat, & Shaikh, 2011).
Spectroscopic Characterizations and Computational Studies
Further research into pyridine-2-carboxylic acid derivatives has involved comprehensive spectroscopic characterization and computational studies to elucidate their structures and properties. Such studies provide insight into the molecular behavior of these compounds, including their electronic absorption wavelengths, HOMO-LUMO energy gaps, and interactions with DNA. These investigations are crucial for designing compounds with desired biological activities and for understanding their mode of action at the molecular level (Tamer et al., 2018).
Corrosion Inhibition
Another application of pyridine derivatives is in the field of corrosion science, where they have been studied as potential corrosion inhibitors for metals. Specifically, derivatives like those related to this compound have demonstrated efficacy in protecting steel surfaces from corrosion in acidic environments. These findings have implications for the development of more effective and environmentally friendly corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).
Catalytic Applications and Reaction Mechanisms
The compound has also been explored in the context of catalytic applications, where it serves as a precursor or intermediary in complex chemical reactions. Studies have shown that carboxylic acids, including pyridine-2-carboxylic acid derivatives, can act as traceless activators in decarboxylative coupling reactions. These reactions are of significant interest for the synthesis of complex organic molecules, offering efficient pathways to synthesize substituted pyridines with high levels of regioselectivity (Neely & Rovis, 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 5-Chloro-3-methoxy-pyridine-2-carboxylic acid might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18758) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a yellow solid and is stable under ambient conditions .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methoxy-pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the immune response and cellular proliferation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes in the kynurenine pathway, thereby reducing the production of downstream metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, influencing the production of metabolites like quinolinic acid and NAD+ . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, while binding proteins help in its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or nucleus, where it can exert its effects on metabolic enzymes or gene expression .
Properties
IUPAC Name |
5-chloro-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


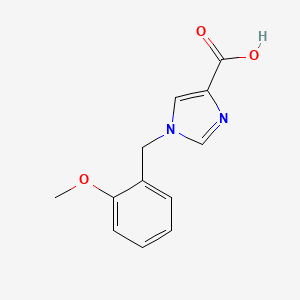
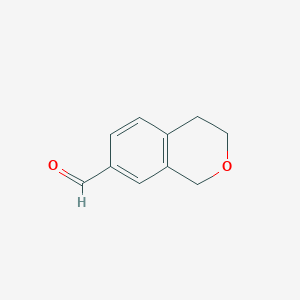
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)
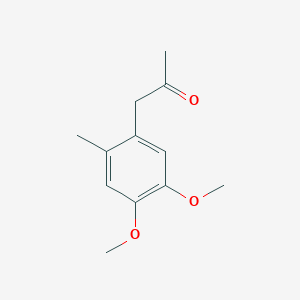
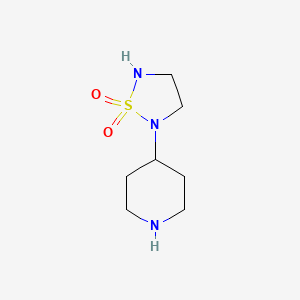

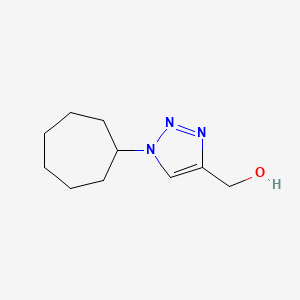
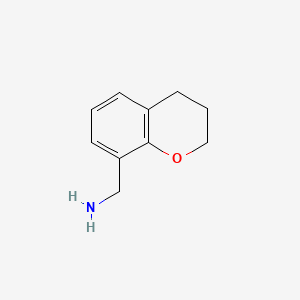



![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
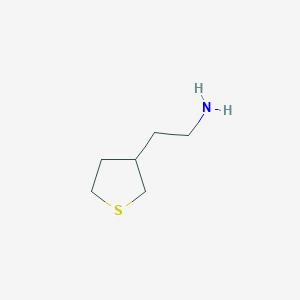
![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
